molecular formula C16H24INO7 B5219526 N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

Cat. No. B5219526
M. Wt: 469.27 g/mol
InChI Key: KPVPIQSCFZQFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as (S)-(-)-[18F]fluspidine oxalate, is a radioligand used in positron emission tomography (PET) imaging to visualize the sigma-1 receptor in living organisms. The sigma-1 receptor is a protein found in the central nervous system and has been implicated in various neurological disorders such as Alzheimer's disease, depression, and schizophrenia. The development of (S)-(-)-[18F]fluspidine oxalate has allowed for non-invasive imaging of the sigma-1 receptor, which could aid in the diagnosis and treatment of these disorders.

Mechanism of Action

The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. The exact mechanism of action of (S)-(-)-[18F]fluspidine oxalate is not fully understood, but it is believed to bind to the sigma-1 receptor with high affinity and specificity. This allows for the visualization of the sigma-1 receptor in vivo, which can provide insights into its function and role in disease.
Biochemical and Physiological Effects:
(S)-(-)-[18F]fluspidine oxalate is a radioligand and does not have any direct biochemical or physiological effects on the body. However, its use in PET imaging can have indirect effects on the body, such as exposure to ionizing radiation. The amount of radiation exposure is kept to a minimum and is considered safe for diagnostic purposes.

Advantages and Limitations for Lab Experiments

The use of (S)-(-)-[18F]fluspidine oxalate in PET imaging has several advantages for lab experiments. It allows for non-invasive imaging of the sigma-1 receptor in living organisms, which can provide insights into its function and role in disease. It also allows for longitudinal studies, where the same animal can be imaged multiple times to track changes in sigma-1 receptor expression over time. However, the use of (S)-(-)-[18F]fluspidine oxalate is limited by its short half-life (t1/2 = 109.8 minutes), which requires on-site production and limits its use to specialized facilities.

Future Directions

The use of (S)-(-)-[18F]fluspidine oxalate in PET imaging has opened up new avenues for research into the sigma-1 receptor and its role in various neurological disorders. Some future directions for research include:
1. Investigating the effects of sigma-1 receptor modulators in animal models of neurological disorders.
2. Developing new radioligands for the sigma-1 receptor with longer half-lives and higher affinity.
3. Studying the changes in sigma-1 receptor expression in response to different stimuli, such as stress or drug exposure.
4. Investigating the relationship between the sigma-1 receptor and other proteins involved in neurological disorders, such as amyloid beta in Alzheimer's disease.
5. Developing new imaging techniques that can provide higher resolution and more detailed information about the sigma-1 receptor and its function.

Synthesis Methods

The synthesis of (S)-(-)-[18F]fluspidine oxalate involves the use of a cyclotron to produce fluorine-18, which is then used to label the precursor molecule with a radioisotope. The precursor molecule is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The process has been optimized to achieve high yields and purity of the radioligand.

Scientific Research Applications

The use of (S)-(-)-[18F]fluspidine oxalate in PET imaging has allowed for the visualization of the sigma-1 receptor in living organisms. This has led to a better understanding of the role of the sigma-1 receptor in various neurological disorders and has opened up new avenues for research. For example, (S)-(-)-[18F]fluspidine oxalate has been used to study the changes in sigma-1 receptor expression in Alzheimer's disease and to investigate the effects of sigma-1 receptor modulators in animal models of depression.

properties

IUPAC Name

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO3.C2H2O4/c1-17-9-2-7-16-8-10-18-11-12-19-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,16H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVPIQSCFZQFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

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